molecular formula C14H11ClO B2567947 1-(4'-Chloro-biphenyl-3-yl)-ethanone CAS No. 893734-59-3

1-(4'-Chloro-biphenyl-3-yl)-ethanone

Cat. No.: B2567947
CAS No.: 893734-59-3
M. Wt: 230.69
InChI Key: MWSJRNGQNFLJTM-UHFFFAOYSA-N
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Description

1-(4’-Chloro-biphenyl-3-yl)-ethanone is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of a chloro substituent at the 4’ position of the biphenyl ring and an ethanone group at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Chloro-biphenyl-3-yl)-ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and a biphenyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 1-(4’-Chloro-biphenyl-3-yl)-ethanone can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Chloro-biphenyl-3-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4’-Chloro-biphenyl-3-yl)-carboxylic acid.

    Reduction: Formation of 1-(4’-Chloro-biphenyl-3-yl)-ethanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4’-Chloro-biphenyl-3-yl)-ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4’-Chloro-biphenyl-3-yl)-ethanone involves its interaction with specific molecular targets. The chloro substituent and ethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-biphenyl-4-yl-acetic acid
  • 4’-Chloro-biphenyl-3-yl 2,2,2-trichloro-ethyl sulfate

Uniqueness

1-(4’-Chloro-biphenyl-3-yl)-ethanone is unique due to its specific substitution pattern and functional groups This gives it distinct chemical properties and reactivity compared to other biphenyl derivatives

Properties

IUPAC Name

1-[3-(4-chlorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSJRNGQNFLJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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